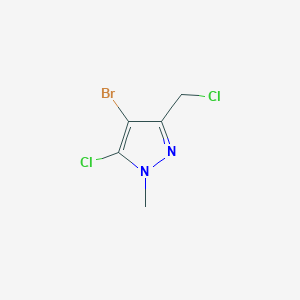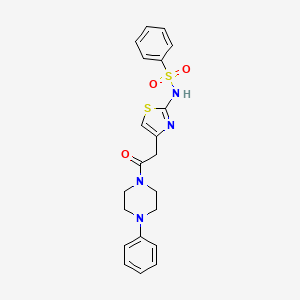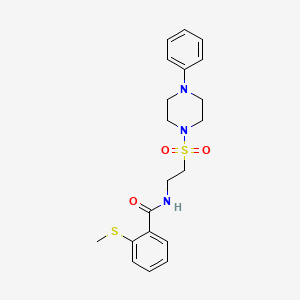
2-(methylthio)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(methylthio)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide” is a complex organic molecule. It contains a benzamide moiety, a phenylpiperazine moiety, and a methylthio group. These components are common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a benzamide core, a phenylpiperazine group, and a methylthio group. These groups could potentially allow for various intermolecular interactions, such as hydrogen bonding or pi stacking .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The benzamide and phenylpiperazine moieties could potentially undergo various reactions, such as acylation, alkylation, or substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the presence of functional groups. For example, the benzamide and phenylpiperazine moieties could potentially influence its solubility, stability, and reactivity .Applications De Recherche Scientifique
Synthesis and Antiviral Activity
A new route to the synthesis of benzamide-based 5-aminopyrazoles and their derivatives demonstrated significant anti-influenza A virus activity. These compounds were prepared through several chemical reactions and characterized by various spectroscopic methods. Among the synthesized compounds, eight showed notable antiviral activities against the H5N1 subtype of the influenza virus, indicating their potential as antiviral agents (Hebishy et al., 2020).
Synthesis and Biological Screening
Another study focused on the synthesis of fluoro substituted benzothiazoles containing benzamide structures, which were screened for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. These compounds displayed varying levels of biological activities, highlighting their potential for further pharmacological development (Patel et al., 2009).
Antimalarial and COVID-19 Applications
Research into N-(phenylsulfonyl)acetamide derivatives uncovered their potential as antimalarial agents and explored their applications against COVID-19 through computational calculations and molecular docking studies. This investigation provided insights into the reactivity and efficacy of sulfonamide derivatives in treating malaria and possibly COVID-19, due to their favorable ADMET properties and significant antimalarial activity (Fahim & Ismael, 2021).
Antimicrobial Properties
A study on the synthesis of new 2-((4-ethylphenoxy)methyl)benzoylthioureas revealed their antimicrobial properties. These compounds showed activity against both Gram-positive and Gram-negative bacteria, as well as fungi, at low concentrations. The antimicrobial activity varied depending on the type and position of substituents on the phenyl group, indicating the potential for tailored antimicrobial agents (Limban et al., 2011).
Safety and Hazards
Orientations Futures
Future research on this compound could involve further exploration of its synthesis, properties, and potential biological activity. This could include studies to optimize its synthesis, investigations of its reactivity under various conditions, or assays to evaluate its activity against different biological targets .
Propriétés
IUPAC Name |
2-methylsulfanyl-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S2/c1-27-19-10-6-5-9-18(19)20(24)21-11-16-28(25,26)23-14-12-22(13-15-23)17-7-3-2-4-8-17/h2-10H,11-16H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCADDCYYSBMENK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pyrido[2,3-b]pyrazine-8-carboxylic acid](/img/structure/B2536443.png)
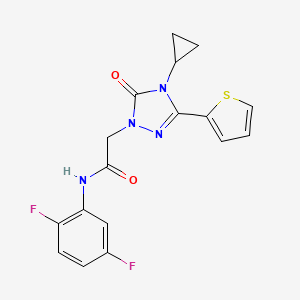
![Methyl 4-({benzyl[(4-chlorophenyl)sulfonyl]amino}methyl)benzoate](/img/structure/B2536446.png)
![Lithium;6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylate](/img/structure/B2536447.png)
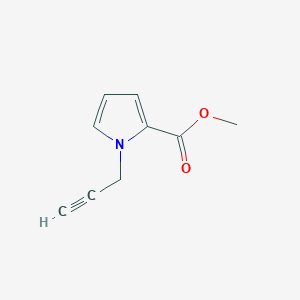
![2-[(2-bromobenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2536449.png)

![N-(benzo[b]thiophen-5-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2536452.png)
![[5-bromo-6-oxo-4-(4-phenylpiperazino)-1(6H)-pyridazinyl]methyl acetate](/img/structure/B2536453.png)

![4-[3-(4-Isopropoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2536457.png)

